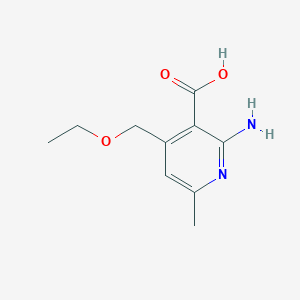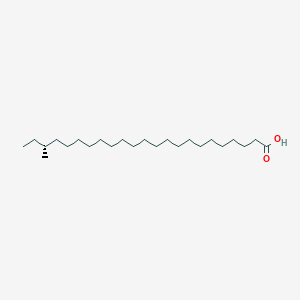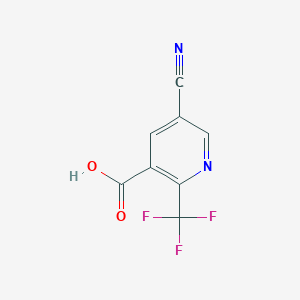![molecular formula C10H19NO2 B12518981 1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one CAS No. 719270-07-2](/img/structure/B12518981.png)
1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
The synthesis of 1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one can be achieved through several synthetic routes. One common method involves the hydrogenation of piperidine derivatives under specific conditions . Industrial production methods often utilize catalytic hydrogenation, cyclization, and multicomponent reactions to achieve high yields and purity .
Chemical Reactions Analysis
1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Icaridin: Used as an insect repellent, known for its safety and efficacy.
Matrine: An alkaloid with anticancer and anti-inflammatory properties.
These compounds share the piperidine core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
719270-07-2 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-[(3R)-3-(hydroxymethyl)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-2-4-10(13)11-6-3-5-9(7-11)8-12/h9,12H,2-8H2,1H3/t9-/m1/s1 |
InChI Key |
LMOWXZNBUJSNNP-SECBINFHSA-N |
Isomeric SMILES |
CCCC(=O)N1CCC[C@H](C1)CO |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)

![Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-](/img/structure/B12518916.png)

![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)


![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)

